![molecular formula C12H11BrFNO B8231883 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone](/img/structure/B8231883.png)
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo[310]hexan-3-yl(4-bromo-2-fluorophenyl)methanone is a compound that belongs to the class of azabicyclo compounds These compounds are known for their unique structural features, which include a bicyclic framework containing a nitrogen atom
Preparation Methods
The synthesis of 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone can be achieved through several methods. One common approach involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides to access conformationally restricted aza [3.1.0]bicycles . This method is advantageous due to its simplicity and efficiency. Another approach involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which provides the formation of both rings simultaneously in a single reaction . Industrial production methods often rely on these synthetic routes due to their scalability and substrate scope.
Chemical Reactions Analysis
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium salts . For example, the metal-mediated cyclopropanation domino reaction of chain enynes is a widely used strategy for constructing aza [3.1.0]bicycle derivatives . Major products formed from these reactions often include highly substituted aza [3.1.0]bicycles, which are valuable intermediates in organic synthesis.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties . For instance, derivatives of 3-azabicyclo[3.1.0]hexane have been identified as useful synthons in the development of antitumor agents, antibiotics, and antiviral drugs . In organic chemistry, it serves as a valuable intermediate in various transformations, including cyclopropanation and amination reactions . Additionally, its unique structural features make it an interesting target for the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to alkylate DNA, which can lead to the inhibition of DNA replication and cell division . This property makes it a potential candidate for the development of antitumor agents. Additionally, its ability to interact with various enzymes and receptors in the body can result in a range of biological effects, including antimicrobial and antiviral activities .
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone can be compared with other similar compounds, such as 3-azabicyclo[3.1.0]hexane derivatives. These compounds share a similar bicyclic framework but differ in their substituents and functional groups . For example, the ergot alkaloid cycloclavine and the antibiotic indolizomycin are natural 3-azabicyclo[3.1.0]hexane derivatives with distinct biological activities . The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties.
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-3-yl-(4-bromo-2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFNO/c13-9-1-2-10(11(14)4-9)12(16)15-5-7-3-8(7)6-15/h1-2,4,7-8H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOLOHQKCPDDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)C(=O)C3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
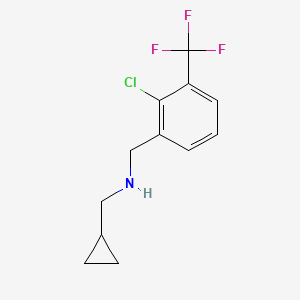
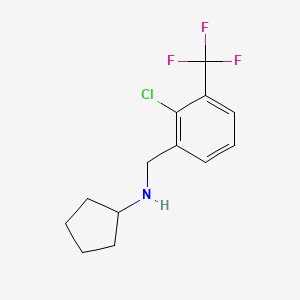
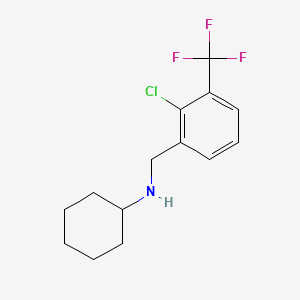
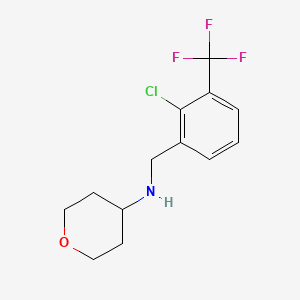
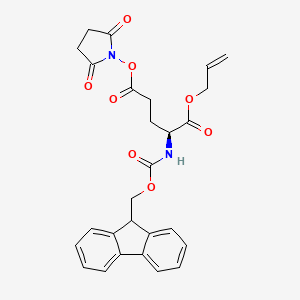
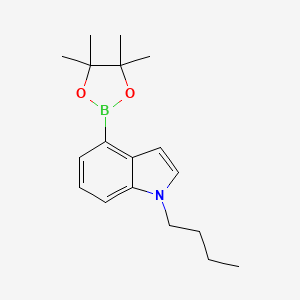
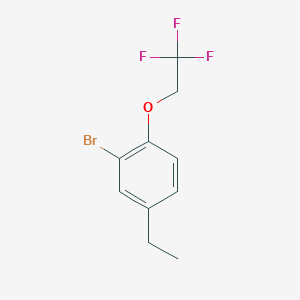
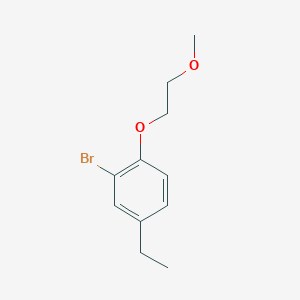
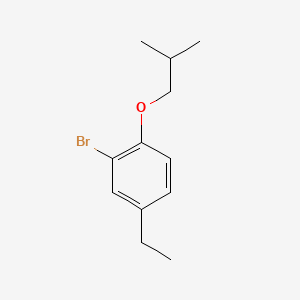
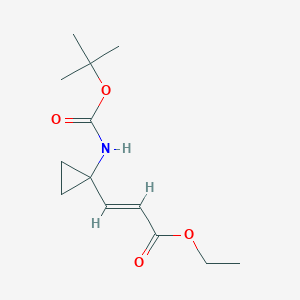
![3-Azabicyclo[3.1.0]hexan-3-yl(4-iodophenyl)methanone](/img/structure/B8231848.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methoxyphenyl)methanone](/img/structure/B8231857.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-iodophenyl)methanone](/img/structure/B8231872.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-chlorophenyl)methanone](/img/structure/B8231879.png)
